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molecular formula C11H16O2 B8660113 1-(2-Methoxy-4-methyl-phenyl)-propan-1-ol

1-(2-Methoxy-4-methyl-phenyl)-propan-1-ol

Cat. No. B8660113
M. Wt: 180.24 g/mol
InChI Key: PUYOPHCCJUQYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994203B2

Procedure details

Dess-Martin periodinane (2.89 g, 6.82 mmol) and H2O (0.123 ml, 6.82 mmol) are added to DCM (20 ml) and left to stir for 10 minutes. This mixture is treated with 1-(2-methoxy-4-methyl-phenyl)-propan-1-ol (step 1) (1.17 g, 6.49 mmol) in DCM (15 ml) and stirred for 1 hour. The reaction mixture is diluted with DCM and washed with Na2S2O3, NaHCO3, water, brine, dried (MgSO4) and concentrated under vacuum to yield the title product as a clear oil; 1H NMR (400 MHz, CDCl3) δ 7.64 (d, 1H), 6.82 (d, 1H), 6.77 (s, 1H), 3.90 (s, 3H), 3.00 (q, 2H), 2.39 (s, 3H), 1.17 (t, 3H).
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
Quantity
0.123 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.O.[CH3:24][O:25][C:26]1[CH:31]=[C:30]([CH3:32])[CH:29]=[CH:28][C:27]=1[CH:33]([OH:36])[CH2:34][CH3:35]>C(Cl)Cl>[CH3:24][O:25][C:26]1[CH:31]=[C:30]([CH3:32])[CH:29]=[CH:28][C:27]=1[C:33](=[O:36])[CH2:34][CH3:35]

Inputs

Step One
Name
Quantity
2.89 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
0.123 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.17 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C)C(CC)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with Na2S2O3, NaHCO3, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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